

Technical Support Center: Minimizing Off-Target Effects of Pyrazolopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1294015

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyrimidine kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and practical, field-proven insights to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments. The pyrazolopyrimidine scaffold is a privileged structure in kinase inhibitor design, mimicking the adenine ring of ATP to bind to the kinase hinge region.^{[1][2][3][4]} However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target activities that can confound experimental results and lead to undesirable side effects in clinical applications.^{[5][6][7]}

This resource is structured to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts related to pyrazolopyrimidine kinase inhibitors and their off-target effects.

Q1: What are pyrazolopyrimidine kinase inhibitors and why are they so common?

A1: Pyrazolopyrimidine-based molecules are a major class of small molecule kinase inhibitors.^[4] Their core structure is an isostere of the adenine base in ATP, which allows them to effectively compete with ATP for binding in the highly conserved hinge region of the kinase

active site.[2][8] This fundamental interaction makes the pyrazolopyrimidine scaffold a versatile starting point for developing inhibitors against a wide range of kinases.[9][10] Prominent examples of pyrazolopyrimidine-based drugs have progressed to clinical trials, underscoring their therapeutic potential.[2]

Q2: What are "on-target" versus "off-target" effects?

A2:

- On-target effects are the desired biological consequences resulting from the inhibitor binding to its intended kinase target.
- Off-target effects are unintended biological responses caused by the inhibitor binding to and modulating the activity of other proteins, most commonly other kinases.[11][12] These effects can complicate the interpretation of experimental data and are a significant concern in drug development due to potential toxicity.[6][8]

Q3: Why is kinase inhibitor selectivity important?

A3: Selectivity, the ability of an inhibitor to preferentially bind to its intended target over other kinases, is crucial for several reasons:

- Accurate interpretation of experimental results: High selectivity ensures that the observed phenotype is a direct result of inhibiting the target kinase, providing confidence in target validation studies.[13]
- Reduced toxicity in therapeutic applications: Off-target effects are a primary cause of adverse drug reactions. Highly selective inhibitors are less likely to cause unforeseen side effects.[6][8]
- Clearer Structure-Activity Relationships (SAR): Understanding the SAR of an inhibitor series is more straightforward when off-target activities are minimized.[9][14]

Q4: What are the main strategies to minimize off-target effects?

A4: Minimizing off-target effects involves a multi-pronged approach:

- Rational Drug Design: Modifying the chemical structure of the inhibitor to exploit subtle differences in the ATP-binding sites of various kinases.[6][15] This can involve targeting less conserved regions or residues.
- Comprehensive Selectivity Profiling: Testing the inhibitor against a large panel of kinases to identify potential off-targets early in the development process.[16][17][18]
- Cell-based Target Validation: Using cellular assays to confirm that the inhibitor is engaging the intended target and that the observed phenotype is consistent with on-target inhibition. [19][20][21]
- Computational Modeling: Employing in silico methods to predict potential off-targets and guide the design of more selective compounds.[15][22][23][24]

Part 2: Troubleshooting Guides

This section provides practical, in-depth guidance for specific issues you may encounter during your experiments.

Scenario 1: Unexpected or Ambiguous Cellular Phenotype

Q: I'm observing a cellular phenotype that is inconsistent with the known function of my target kinase after treating with a pyrazolopyrimidine inhibitor. How can I determine if this is an off-target effect?

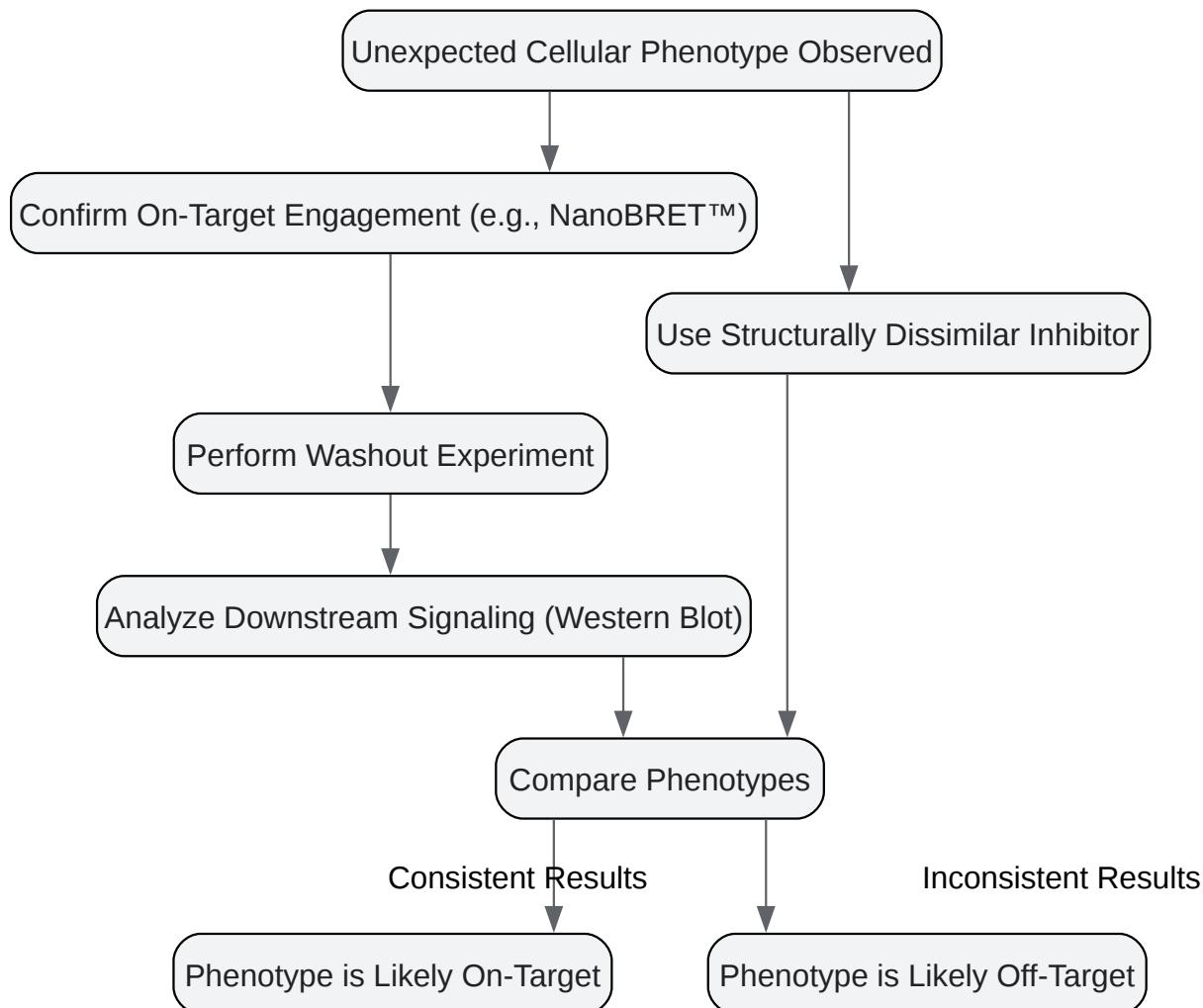
A: This is a common and critical issue. The observed phenotype could be due to inhibition of an unknown off-target kinase or pathway. Here's a systematic approach to troubleshoot this:

It is essential to first verify that your inhibitor is binding to the intended target in your cellular model.

- NanoBRET™ Target Engagement Assay: This is a powerful method to quantify inhibitor binding to a specific kinase in living cells.[25] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site. Competitive displacement of the tracer by your inhibitor results in a loss of BRET signal, allowing for the determination of cellular potency.[25]

This experiment helps to distinguish between reversible and irreversible or long-residence-time off-target effects.

- Protocol:


- Treat cells with your inhibitor for a defined period (e.g., 2 hours).
- Remove the inhibitor-containing medium and wash the cells thoroughly with fresh, inhibitor-free medium.
- Collect cell lysates at various time points post-washout (e.g., 0, 2, 4 hours).
- Analyze the phosphorylation status of downstream substrates of your target kinase and any suspected off-targets via Western blot.[\[26\]](#)

- Interpretation:

- If the downstream signaling of the intended target recovers after washout, the inhibitor is likely reversible.
- If the phenotype persists long after the inhibitor has been removed, this could suggest a covalent or very slow-off-rate inhibitor, or that the off-target effect is triggering a durable signaling cascade.

If possible, treat your cells with an inhibitor of the same target kinase but from a different chemical class.

- Rationale: If both your pyrazolopyrimidine inhibitor and a structurally distinct inhibitor produce the same phenotype, it is more likely to be an on-target effect. If the phenotypes differ, it strongly suggests that the initial observation was due to an off-target effect of your pyrazolopyrimidine compound.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for ambiguous cellular phenotypes.

Scenario 2: Lack of Correlation Between Biochemical Potency and Cellular Efficacy

Q: My pyrazolopyrimidine inhibitor is very potent in a biochemical assay (low nM IC₅₀), but I need micromolar concentrations to see an effect in my cell-based assays. What could be the reason?

A: This is a frequent challenge in drug discovery. A significant drop in potency between biochemical and cellular assays can be attributed to several factors. It's crucial to remember that a biochemical assay measures the interaction between an inhibitor and an isolated enzyme, while a cellular assay takes place in a much more complex environment.[\[19\]](#)

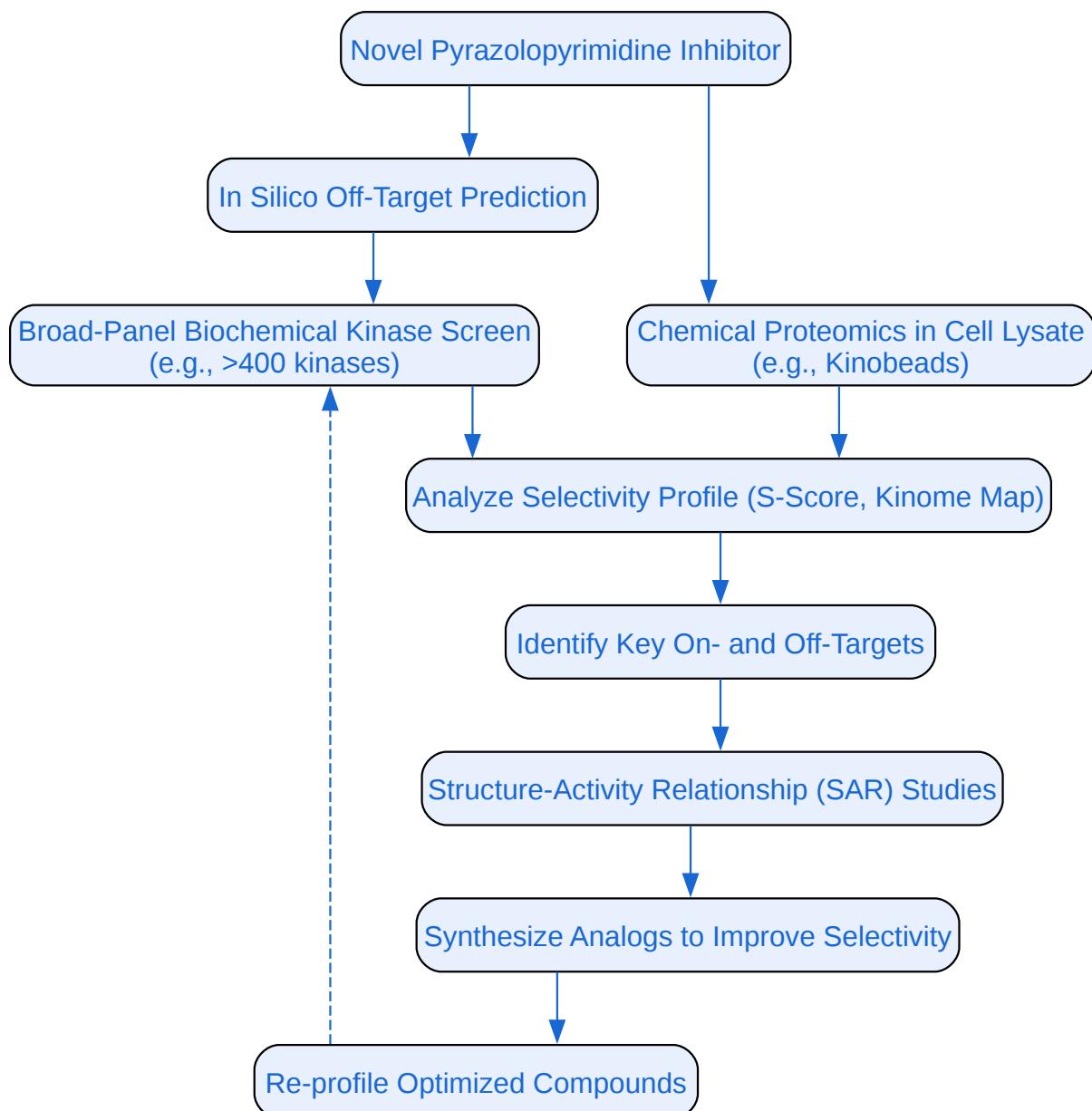
Potential Cause	Explanation	Troubleshooting Steps
Poor Cell Permeability	The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.	<ol style="list-style-type: none">1. Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area).2. Perform a cellular uptake assay to directly measure intracellular compound concentration.
High ATP Concentration in Cells	Cellular ATP concentrations (1-10 mM) are much higher than those typically used in biochemical assays (often at or below the Km of ATP). ^[27] This high level of competitor can significantly reduce the apparent potency of an ATP-competitive inhibitor.	<ol style="list-style-type: none">1. Re-run your biochemical assay with a higher, more physiologically relevant ATP concentration to see if the IC₅₀ shifts.2. Consider this concentration difference when interpreting cellular data.
Efflux Pump Activity	The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.	<ol style="list-style-type: none">1. Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored.
Plasma Protein Binding	If your cell culture medium contains serum, the inhibitor may be binding to proteins like albumin, reducing the free concentration available to enter cells.	<ol style="list-style-type: none">1. Perform a plasma protein binding assay.2. Conduct your cellular assay in serum-free or low-serum conditions, if your cell line can tolerate it.
Metabolic Instability	The inhibitor may be rapidly metabolized by the cells into an inactive form.	<ol style="list-style-type: none">1. Perform a microsomal stability assay to assess the metabolic half-life of your compound.

Scenario 3: How to Proactively Assess and Improve Inhibitor Selectivity

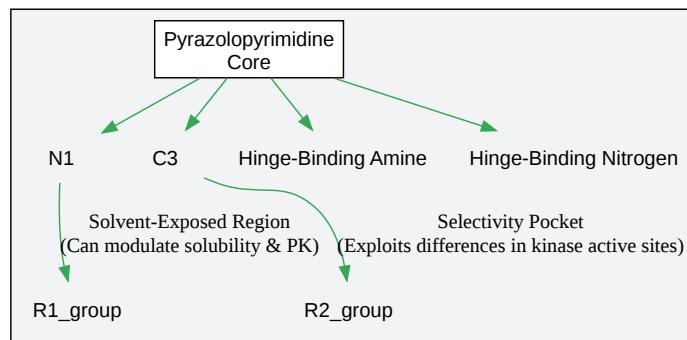
Q: I am in the early stages of developing a novel pyrazolopyrimidine inhibitor. What are the best practices for assessing and improving its selectivity profile?

A: Proactively addressing selectivity is key to developing a high-quality chemical probe or drug candidate. A combination of computational, biochemical, and proteomic approaches is most effective.

Computational methods can provide an early indication of potential off-targets, helping to prioritize which kinases to test biochemically.[\[15\]](#)[\[22\]](#) These methods often rely on comparing the structural features of the ATP-binding site of your target kinase with those of other kinases across the kinome.[\[22\]](#)[\[28\]](#)


This is the gold standard for determining inhibitor selectivity.[\[29\]](#) It involves screening your compound against a large panel of purified kinases.

- Service Providers: Companies like Reaction Biology, Eurofins, and Promega offer comprehensive kinase profiling services, often screening against hundreds of kinases.[\[7\]](#)[\[18\]](#)
- Assay Formats: Common formats include radiometric assays (like HotSpotSM), which directly measure substrate phosphorylation, and mobility shift assays.[\[16\]](#)[\[17\]](#)[\[29\]](#)
- Data Interpretation: The results are typically presented as percent inhibition at a given concentration or as IC₅₀/K_d values. A common metric is the Selectivity Score (S-score), which quantifies how selectively a compound binds to a small number of targets within a larger panel.


Chemical proteomics methods can identify both on- and off-targets of an inhibitor directly from cell or tissue lysates, providing a snapshot of the compound's interactions in a more physiological context.[\[13\]](#)[\[30\]](#)[\[31\]](#)

- Methodology Overview (Kinobeads):
 - A mixture of broad-spectrum kinase inhibitors is immobilized on beads (Kinobeads).[\[30\]](#)[\[31\]](#)

- A cell lysate is incubated with the Kinobeads, allowing a large portion of the kinase to bind.
- Your free inhibitor is then added to the lysate and competes for binding to the kinases on the beads.
- The proteins that remain bound to the beads are identified and quantified by mass spectrometry. A decrease in the amount of a particular kinase bound to the beads in the presence of your inhibitor indicates that it is a target.[30]

Key Positions for SAR on the Pyrazolopyrimidine Core

[Click to download full resolution via product page](#)

Caption: Key modification points on the pyrazolopyrimidine scaffold.

Table: Impact of Substitutions on Kinase Selectivity (Illustrative Examples)

Position	Modification	General Impact on Selectivity	Rationale
R1	Addition of bulky or polar groups	Can improve selectivity by creating steric clashes with non-target kinases or forming specific interactions in the solvent-exposed region.	The region around the R1 substituent is often less conserved among kinases, providing an opportunity to gain selectivity.
R2	Introduction of groups targeting the "selectivity pocket" near the gatekeeper residue	Can dramatically improve selectivity. For example, bulky groups can be designed to fit into a pocket in the target kinase that is absent in off-targets. [5]	The "gatekeeper" residue controls access to a hydrophobic pocket. The size of this residue varies across the kinase, and exploiting this is a common strategy to enhance selectivity. [5]
Core Scaffold	Altering the core heterocycle (e.g., to a pyrrolopyrimidine)	Can shift the kinase selectivity profile entirely.	Even small changes to the core that interacts with the highly conserved hinge region can alter the geometry of how the rest of the molecule is presented to the active site.

By systematically exploring these chemical modifications and coupling synthesis with

comprehensive selectivity profiling, researchers can rationally design pyrazolopyrimidine inhibitors with significantly improved on-target potency and minimized off-target effects. [9][14]

References

- Liu, D., & Gray, N. S. (2006). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. *Nature Chemical Biology*, 2(1), 18-24. [\[Link\]](#)
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. *Nature biotechnology*, 25(9), 1035-1044. [\[Link\]](#)
- Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zinda, M. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. *Journal of biomolecular screening*, 13(3), 139-149. [\[Link\]](#)
- Sciabola, S., Stanton, R. V., & Wittkopp, S. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. *Frontiers in genetics*, 3, 139. [\[Link\]](#)
- Johnson, T. W., Lee, J., & Shokat, K. M. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. *ACS chemical biology*, 9(9), 1948-1952. [\[Link\]](#)
- Godl, K., Wissing, J., Kurtenbach, A., Habenberger, P., Blencke, S., Gutbrod, H., ... & Daub, H. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. *Proceedings of the National Academy of Sciences*, 100(26), 15434-15439. [\[Link\]](#)
- Klaeger, S., Gohl, S., & Kuster, B. (2017). Identifying small molecule probes for kinases by chemical proteomics. *Methods in molecular biology* (Clifton, N.J.), 1647, 13-28. [\[Link\]](#)
- Giam, M., & Lauffenburger, D. A. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. *Molecular cancer therapeutics*, 13(11), 2751-2762. [\[Link\]](#)
- Unciti-Broceta, A., Diez-Cecilia, E., Sen, F., Galofré-López, N., Ruiz-Santaquiteria, M., Cázar-Castellano, I., ... & Carragher, N. O. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. *Journal of medicinal chemistry*, 59(10), 4697-4710. [\[Link\]](#)
- Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. *Mini reviews in medicinal chemistry*, 8(12), 1291-1297. [\[Link\]](#)
- Zhou, T., & Huang, D. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.

- Scott, J. S., & Waring, M. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. *RSC Medicinal Chemistry*, 11(9), 957-970. [\[Link\]](#)
- Goldstein, D. M., Soth, M., Blaney, J. M., Bero, A., Buli, L., Chen, J., ... & Wang, X. (2021). Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3K γ). *Journal of Medicinal Chemistry*, 64(21), 15999-16018. [\[Link\]](#)
- Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. *Journal of Medicinal Chemistry*, 59(10), 4697-710. [\[Link\]](#)
- Vieth, M., & Sutherland, J. J. (2010). Computational Modeling of Kinase Inhibitor Selectivity. *Journal of medicinal chemistry*, 53(5), 2178–2184. [\[Link\]](#)
- Cichońska, A., Ravikumar, B., Allaway, R. J., Moumbock, A. F., Heinonen, S., Oksanen, M., ... & Aittokallio, T. (2021). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks.
- Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. [\[Link\]](#)
- Card, A., Caldwell, C., Min, H., Lokchander, B., Xi, H., Sciabola, S., ... & Wang, L. (2008). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. *Journal of Biomolecular Screening*, 13(3), 139-149. [\[Link\]](#)
- Helal, C. J., & Sciabola, S. (2012). Computational methods for analysis and inference of kinase/inhibitor relationships. *Frontiers in genetics*, 3, 139. [\[Link\]](#)
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [\[Link\]](#)
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. *Nature biotechnology*, 29(11), 1046-1051. [\[Link\]](#)
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [\[Link\]](#)
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [\[Link\]](#)
- Lu, H., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Scienmag. (2025, January 7). Leveraging Macrocyclization Strategies to Advance Kinase Inhibitor. Scienmag. [\[Link\]](#)
- Lu, H., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. *PloS one*, 11(9), e0161748. [\[Link\]](#)
- Reaction Biology. (2022, May 11).

- El-Damasy, D. A., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Wells, C. I., & Linding, R. (2017). Binding assays to profile target engagement by kinase inhibitors in.... Methods in molecular biology (Clifton, N.J.), 1647, 1-12. [Link]
- Halder, P., Rai, A., & Lakkanna, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
- Singh, R. P., & Shisodia, S. (2020). A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. The Journal of biological chemistry, 295(14), 4469–4483. [Link]
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
- El-Gamal, M. I., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6549. [Link]
- Apsel, B., et al. (2008). Biochemical target selectivity of pyrazolopyrimidine inhibitors. Nature Chemical Biology, 4(11), 691-699. [Link]
- Vera, L., & Stegh, A. H. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 83. [Link]
- Scott, J. S., & Waring, M. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
- Copeland, R. (2021, March 29).
- Scott, J. S., & Waring, M. J. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-970. [Link]
- Enna, S. J., & Williams, M. (2009). On-target and off-target-based toxicologic effects. Current protocols in pharmacology, Chapter 1, Unit 1.1. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. inits.at [inits.at]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]

- 23. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Computational methods for analysis and inference of kinase/inhibitor relationships | Semantic Scholar [semanticscholar.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 27. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. mediatum.ub.tum.de [mediatum.ub.tum.de]
- To cite this document: BenchChem. [Technical Support Center: Minimizing Off-Target Effects of Pyrazolopyrimidine Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294015#minimizing-off-target-effects-of-pyrazolopyrimidine-kinase-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com